2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Description

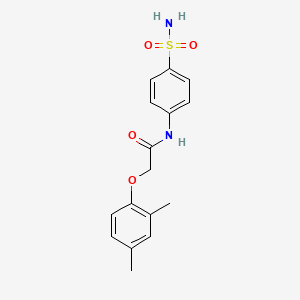

2-(2,4-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic sulfonamide derivative designed for targeted biological activity. Its structure comprises a sulfamoylphenyl group linked via an acetamide moiety to a 2,4-dimethylphenoxy substituent. This compound belongs to a broader class of carbonic anhydrase (CA) inhibitors, where the sulfamoyl group acts as a zinc-binding group (ZBG) critical for enzyme interaction . The phenoxy tail is hypothesized to enhance selectivity by interacting with variable regions of CA isoforms.

Properties

IUPAC Name |

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11-3-8-15(12(2)9-11)22-10-16(19)18-13-4-6-14(7-5-13)23(17,20)21/h3-9H,10H2,1-2H3,(H,18,19)(H2,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWMVKIWRGOCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350180 | |

| Record name | ZINC00037928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6148-11-4 | |

| Record name | ZINC00037928 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Preparation of 2,4-dimethylphenol: This can be synthesized via the alkylation of phenol with dimethyl sulfate.

Formation of 2,4-dimethylphenoxyacetic acid: This involves the reaction of 2,4-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Synthesis of 2-(2,4-dimethylphenoxy)acetamide: The acid is then converted to the corresponding amide using reagents like thionyl chloride followed by ammonia.

Introduction of the sulfamoyl group: The final step involves the reaction of 2-(2,4-dimethylphenoxy)acetamide with 4-aminobenzenesulfonamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinones.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes, potentially inhibiting their activity. The phenoxy and acetamide groups may contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide, emphasizing their pharmacological profiles, enzyme selectivity, and structural determinants of activity.

Structural and Functional Analogues

Key Structural Determinants of Activity

Zinc-Binding Group (ZBG): The sulfamoylphenyl group is conserved across analogs, enabling coordination with the CA active-site zinc ion. Modifications here typically abolish activity .

Linker Flexibility: The acetamide linker (e.g., in 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide) allows conformational adaptability, facilitating tail interactions with isoform-specific residues . Rigid linkers reduce selectivity.

Tail Substituents: Hydrophobic Tails (e.g., benzhydrylpiperazine): Enhance hCA VII selectivity by engaging hydrophobic pockets absent in hCA II . Polar Tails (e.g., dodecylthio): Improve membrane permeability and hCA XII inhibition, relevant in hypoxic tumors . Phenoxy Groups (e.g., 2,4-dimethylphenoxy): Likely influence solubility and off-target interactions; methyl groups may sterically hinder non-selective binding.

Enzyme Selectivity Insights

- hCA VII vs. hCA II: The benzhydrylpiperazine derivative shows 4.85-fold selectivity for hCA VII due to additional hydrophobic interactions (e.g., Phe-131, Val-135) and a deeper active-site cavity in hCA VII .

- hCA XII: The dodecylthio derivative’s long tail accesses a hydrophobic cleft unique to hCA XII, critical for its role in tumor pH regulation .

Therapeutic Potential

- Anticancer Activity: Rhodanine derivatives exhibit low micromolar IC₅₀ values against HepG2 cells, with minimal toxicity to normal cells (selectivity >10-fold) .

- Anti-Hyperglycemic Applications: CA inhibitors targeting hCA VII may modulate neuronal bicarbonate gradients, indirectly influencing metabolic pathways .

Biological Activity

The compound 2-(2,4-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfamoyl group attached to a phenyl ring and a dimethylphenoxy group , which contribute to its unique biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis pathways, thereby exhibiting antibacterial properties.

- Receptor Modulation : The phenoxy group may enhance binding affinity to certain receptors involved in inflammatory pathways, potentially leading to anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit broad-spectrum antimicrobial activity. In vitro studies have demonstrated that this compound shows significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Streptococcus pneumoniae | 4 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In cell viability assays using various cancer cell lines, it exhibited promising results. Notably:

- Against Caco-2 (colorectal cancer) cells, the compound reduced viability by approximately 39% at a concentration of 10 µM .

- In A549 (lung cancer) cells, it showed a lesser effect with a viability reduction of about 25% at the same concentration.

These findings suggest that the compound may function as a potential anticancer agent, warranting further investigation into its efficacy and mechanisms.

Case Studies

- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives against resistant strains of bacteria. The compound demonstrated comparable activity to established antibiotics such as vancomycin and daptomycin, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

- Cancer Cell Line Study : In research reported in Cancer Letters, the compound was tested against multiple cancer cell lines, showing significant cytotoxicity against MDA-MB-231 (breast cancer) with an IC50 value of 3.21 µM , indicating its potential as a lead compound for further development .

Q & A

Basic: What structural features of this compound contribute to its role as a carbonic anhydrase (CA) inhibitor?

The compound’s inhibitory activity arises from its benzenesulfonamide zinc-binding group (ZBG), which directly coordinates the catalytic zinc ion in CA isoforms. The acetamide linker provides conformational flexibility, allowing the hydrophobic tail (2,4-dimethylphenoxy group) to interact with variable regions of the CA active site. This "tail approach" enhances selectivity by exploiting differences in active site residues between isoforms like hCA II and hCA VII .

Methodological Insight : To confirm zinc coordination, use X-ray crystallography (as in and ) or UV-Vis spectroscopy to detect metal-ligand interactions.

Advanced: How does the conformational flexibility of the acetamide linker influence isoform selectivity?

The acetamide linker’s dihedral angle (C1-C2-N3-C4) determines binding orientation. For example, in hCA VII, a dihedral angle of ~178° allows the tail to reach deeper into the variable hydrophobic pocket, forming additional van der Waals contacts with residues like Val135 and Leu203. In contrast, a narrower hCA II active site restricts tail mobility (dihedral angle ~7.6°), reducing interactions and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.